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Application Notes and Protocols for Antimony Potassium Tartrate in Parasitology Research

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Compound of Interest				
Compound Name:	Antimony			
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Introduction

Antimony potassium tartrate, historically known as tartar emetic, is a trivalent antimonial compound that was a cornerstone in the treatment of parasitic diseases, notably leishmaniasis and schistosomiasis, for much of the 20th century.[1][2][3] Its use in clinical settings began in the early 1900s for leishmaniasis and was established for schistosomiasis in 1918.[2] However, due to its significant toxicity, including cardiotoxicity and severe gastrointestinal side effects, and the development of safer and more effective drugs, its clinical application has been largely phased out.[4][5][6] It has been superseded by pentavalent antimonials (e.g., sodium stibogluconate), amphotericin B, miltefosine for leishmaniasis, and praziquantel for schistosomiasis.[1][2]

Despite its decline in clinical use, **antimony** potassium tartrate remains a valuable tool in parasitology research. It is used to study mechanisms of drug action, investigate drug resistance pathways, and as a reference compound in the screening of new antiparasitic agents. Its trivalent form (SbIII) is the biologically active state, and it serves as a direct-acting agent in vitro, unlike pentavalent antimonials (SbV) which require biological reduction to SbIII to exert their parasiticidal effects.[1]

Mechanism of Action

The precise mechanism of action of **antimony** potassium tartrate is not fully elucidated but is understood to involve the disruption of critical parasite biochemical pathways.[4][7] The trivalent



antimony ion (SbIII) is known to have a high affinity for sulfhydryl groups, leading to the inhibition of essential enzymes.[4][8]

In Leishmania: The primary mechanism involves the disruption of the parasite's unique redox balance system, which relies on trypanothione instead of glutathione.

- Inhibition of Trypanothione Reductase (TryR): SbIII binds to and inhibits TryR, a key enzyme responsible for maintaining the reduced pool of trypanothione.[1]
- Oxidative Stress: Inhibition of TryR leads to an accumulation of oxidized trypanothione and an inability to neutralize reactive oxygen species (ROS), resulting in significant oxidative stress.[1]
- Apoptosis-like Cell Death: The resulting oxidative damage and disruption of redox homeostasis trigger a programmed cell death cascade in the parasite, characterized by oligonucleosomal DNA fragmentation.[8]
- Other Targets: SbIII may also interfere with DNA topoisomerase I, an enzyme essential for DNA replication and transcription.[1]

In Schistosoma: In schistosomes, a primary target is the parasite's energy metabolism.

- Inhibition of Phosphofructokinase (PFK): Antimony potassium tartrate acts as a potent inhibitor of PFK, a rate-limiting enzyme in the glycolytic pathway.[8]
- Energy Depletion: By blocking glycolysis, the drug severely depletes the parasite's main source of ATP, leading to paralysis and death.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of **antimony** potassium tartrate in parasitology research.

Table 1: In Vivo Efficacy Data



Parasite Species	Host	Drug Formulation	Dose & Route	Efficacy	Reference
Schistosom a mansoni	Mice	Tartar emetic in long- circulating liposomes	11 mg Sb/kg (single, i.p.)	55% reduction in worm burden	[9]
Schistosoma mansoni	Mice	Tartar emetic in long- circulating liposomes	27 mg Sb/kg (single, i.p.)	82% reduction in worm burden	[9]
Schistosoma mansoni	Mice	Tartar emetic in long- circulating liposomes	27 mg Sb/kg (single, s.c.)	67% reduction in worm burden	[9]

| Schistosoma haematobium | Humans | Sodium **antimony** tartrate | 0.5 g per 15 kg (12 injections, i.v.) | 82% cure rate; 99% egg reduction in others |[10]|

Table 2: In Vitro Susceptibility and Resistance Data



Parasite Species	Parameter	Value	Notes	Reference
Leishmania (V.) guyanensis	Resistance Index	19-fold	Stable resistance selected in vitro	[11]
Leishmania (V.) braziliensis	Resistance Index	20-fold (initial), 10-fold (after passage)	Partially unstable resistance selected in vitro	[11]
Leishmania (L.) amazonensis	Resistance Index	6-fold (initial), 3- fold (after passage)	Partially unstable resistance selected in vitro	[11]
Leishmania (L.) infantum chagasi	Resistance Index	4-fold	Stable resistance selected in vitro	[11]

| Leishmania major (amastigotes) | IC50 | 62.5 μ g/mL | Using biogenic **antimony** sulfide nanoparticles |[12] |

Table 3: Toxicity Data

Organism	Parameter	Dose	Route of Administration	Reference
Humans	Near-lethal total dose	36 mg/kg	Intravenous	[13][14]
Humans	Reported fatal dose	0.2 g	Ingestion	[4]
Rabbits	LD50	90 mg Sb/kg	Intramuscular	[4]
Mice	Lethal Dose	27 mg Sb/kg	Intraperitoneal (free drug)	[9]
Rats	Lethal Dose	22 mg/kg	Intraperitoneal	[13]



| Rats | No Observed Adverse Effect Level (NOAEL) | 0.06 mg/kg/day | Drinking Water (90-day study) |[15] |

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing of Leishmania Promastigotes

Objective: To determine the 50% inhibitory concentration (IC50) of **antimony** potassium tartrate against the promastigote stage of Leishmania spp.

Materials:

- Leishmania promastigotes in logarithmic growth phase.
- Complete M199 medium (or other suitable culture medium) supplemented with 10% Fetal Bovine Serum (FBS).
- Antimony potassium tartrate (APT) stock solution (e.g., 1 mg/mL in sterile water).
- 96-well flat-bottom microtiter plates.
- Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS).
- Incubator (26°C).
- Microplate reader (570 nm and 600 nm).

Methodology:

- Parasite Preparation: Harvest mid-log phase promastigotes by centrifugation (1500 x g, 10 min). Resuspend the pellet in fresh medium and adjust the concentration to 2 x 10⁶ parasites/mL.
- Drug Dilution: Prepare a serial 2-fold dilution of the APT stock solution in culture medium directly in the 96-well plate. Start with a high concentration (e.g., 500 μM) and perform dilutions across 10 wells.



- Plating: Add 100 μ L of the parasite suspension (2 x 10^6/mL) to each well containing 100 μ L of the drug dilutions. The final parasite concentration will be 1 x 10^6/mL.
- Controls: Include wells with parasites and medium only (negative/growth control) and wells with medium only (background control).
- Incubation: Incubate the plate at 26°C for 72 hours.
- Viability Assay: Add 20 μL of resazurin solution to each well and incubate for another 4-6 hours, or until the growth control wells turn pink.
- Data Acquisition: Measure the absorbance (or fluorescence) using a microplate reader.
- Analysis: Calculate the percentage of parasite viability for each concentration relative to the growth control. Plot the viability against the log of the drug concentration and determine the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. normalized response).

Protocol 2: In Vivo Efficacy in a Murine Model of Schistosomiasis

Objective: To evaluate the schistosomicidal efficacy of **antimony** potassium tartrate in mice infected with Schistosoma mansoni. (Adapted from[9]).

Materials:

- 6-8 week old female BALB/c mice.
- S. mansoni cercariae.
- Antimony potassium tartrate (APT).
- Saline solution (0.9% NaCl).
- Equipment for percutaneous infection and intraperitoneal (i.p.) injection.
- Perfusion buffer (e.g., citrate-saline).

Methodology:



- Infection: Infect mice percutaneously with approximately 100 S. mansoni cercariae by tail immersion.
- Parasite Maturation: Maintain the infected mice for 6-7 weeks to allow the parasites to mature into adult worms and begin egg production.
- Treatment Groups: Randomly assign mice to treatment groups (n=5-8 per group):
 - Group 1: Untreated Control (infected, receives saline).
 - Group 2: Test Group (infected, receives APT at a specified dose, e.g., 10 mg Sb/kg).
- Drug Administration: Administer the treatment as a single intraperitoneal (i.p.) injection.
- Worm Burden Analysis: Two weeks post-treatment, euthanize the mice.
- Hepatic Perfusion: Perfuse the liver and mesenteric veins with perfusion buffer to recover the adult worms.
- Counting: Count the number of male and female worms for each mouse.
- Analysis: Calculate the mean worm burden for each group. Determine the percentage reduction in worm burden in the treated group compared to the untreated control group.
 Perform statistical analysis (e.g., Student's t-test or Mann-Whitney U test) to assess significance.

Protocol 3: In Vitro Selection of **Antimony**-Resistant Leishmania

Objective: To generate a Leishmania cell line with resistance to **antimony** potassium tartrate through continuous drug pressure. (Adapted from[11]).

Materials:

- Wild-type (WT), drug-sensitive Leishmania promastigotes.
- Complete culture medium (e.g., M199 with 10% FBS).
- Antimony potassium tartrate (APT) stock solution.



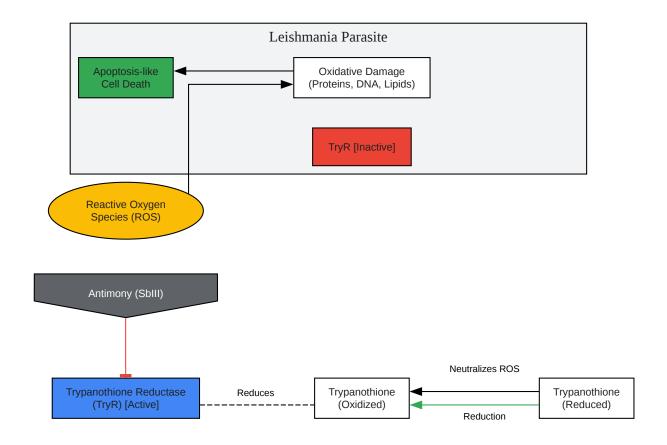
· Flasks for parasite culture.

Methodology:

- Determine Initial IC50: First, determine the IC50 of the WT parasite line using Protocol 1.
- Initial Exposure: Start a new culture of WT parasites (e.g., 1 x 10^6/mL) in a flask containing APT at a concentration equal to its IC50.
- Monitoring and Passage: Monitor the culture daily. Initially, most parasites may die. Wait for the surviving population to resume logarithmic growth. This may take several passages.
- Incremental Drug Pressure: Once the parasites are growing steadily at the initial concentration, subculture them into a new flask with a higher concentration of APT (e.g., 1.5x to 2x the previous concentration).
- Repeat Cycle: Repeat step 4, gradually increasing the drug concentration with each new round of selection. The process is iterative: allow the parasite population to adapt and recover before increasing the pressure.
- Resistance Confirmation: Periodically (e.g., every 5-10 selection rounds), perform an IC50 assay (Protocol 1) on the selected population and compare it to the IC50 of the parent WT line. The ratio of the IC50 (resistant) / IC50 (WT) is the Resistance Index (RI).
- Phenotype Stability: To check if the resistance is stable, culture the resistant line in the absence of the drug for an extended period (e.g., 20-30 passages) and then re-determine the IC50. A significant decrease in the IC50 indicates an unstable resistance phenotype.

Visualizations

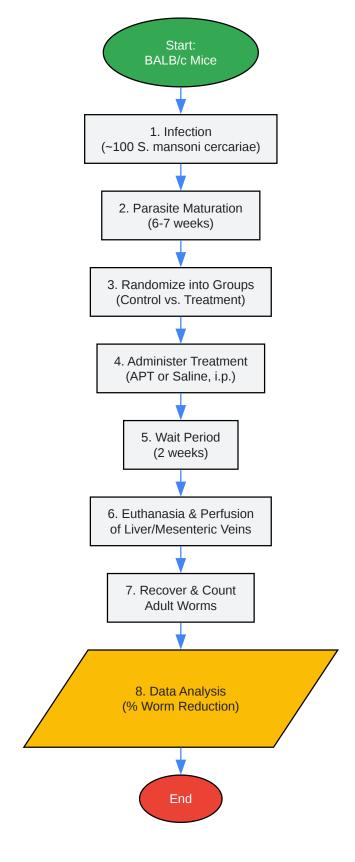




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Caption: Mechanism of action of trivalent antimony (SbIII) in Leishmania.

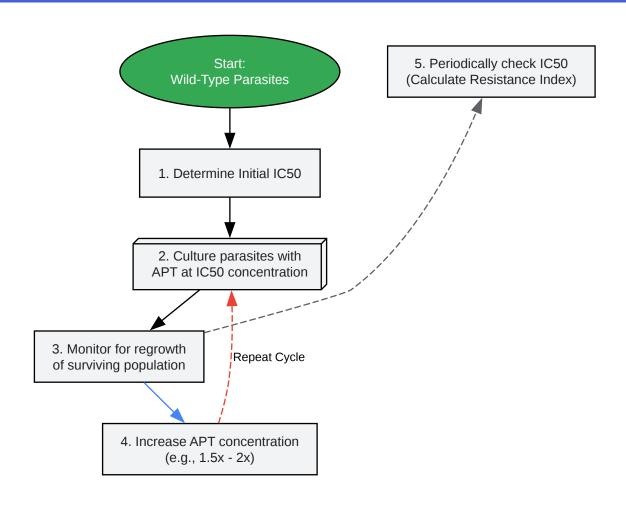




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Caption: Experimental workflow for in vivo efficacy testing in a mouse model.





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Caption: Workflow for in vitro selection of drug-resistant parasites.

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